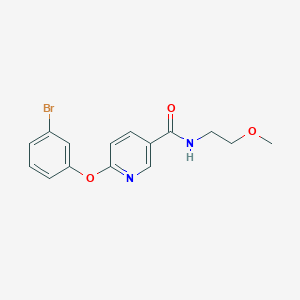![molecular formula C14H11BrF3NO2 B7550762 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B7550762.png)
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one, also known as BPTP, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BPTP is a pyridone derivative that has been shown to have activity against certain types of cancer cells and may have potential as a therapeutic agent. In
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one is not fully understood, but it is thought to involve inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by this compound may lead to the induction of apoptosis in cancer cells, as well as other effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro. In addition to its activity against cancer cells, this compound has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its activity against cancer cells and bacteria makes it a useful tool for studying these types of cells. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its activity against other types of cells and organisms is not well characterized.
Future Directions
There are several future directions for research on 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one. One area of research could be the development of analogs of this compound that have improved activity and selectivity against cancer cells and other targets. Another area of research could be the elucidation of the mechanism of action of this compound, which would provide insights into its potential therapeutic applications. Additionally, more research is needed to determine the safety and toxicity of this compound, as well as its activity in vivo.
Synthesis Methods
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one involves the reaction of 4-bromophenol with 2-bromoethyl trifluoroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-hydroxypyridine-3-carboxaldehyde to yield the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications, and the compound has been successfully synthesized using this method in the laboratory.
Scientific Research Applications
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has been the subject of several scientific studies due to its potential applications in drug discovery and development. In one study, this compound was shown to have activity against certain types of cancer cells, including breast and lung cancer cells. This compound was found to induce apoptosis, or programmed cell death, in these cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2/c15-10-3-5-11(6-4-10)21-9-8-19-7-1-2-12(13(19)20)14(16,17)18/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLQWOUQDXKYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)
![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
![N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B7550714.png)

![1,3-dimethyl-6-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550730.png)
![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)
![[6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550743.png)
![1-[[2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B7550749.png)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one](/img/structure/B7550751.png)
![N-[1-[[4-(3-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-methoxybenzamide](/img/structure/B7550756.png)
![N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide](/img/structure/B7550780.png)
![3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550786.png)
